tert-butyl N-(2-formamidoethyl)carbamate

Übersicht

Beschreibung

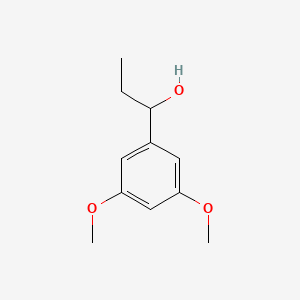

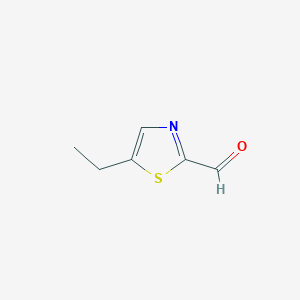

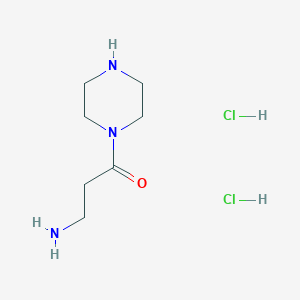

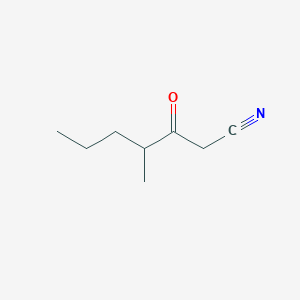

“tert-butyl N-(2-formamidoethyl)carbamate” is a carbamate derivative . It is available in powder form . The IUPAC name for this compound is “tert-butyl 2-(formylamino)ethylcarbamate” and its molecular formula is C8H16N2O3 .

Molecular Structure Analysis

The molecular weight of “tert-butyl N-(2-formamidoethyl)carbamate” is 188.23 . The InChI code for this compound is "1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)" . The compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

“tert-butyl N-(2-formamidoethyl)carbamate” is a powder with a molecular weight of 188.23 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations :

- Reeves et al. (2014) described the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides and demonstrating tert-butyl deprotection or N-deoxygenation derivatization processes (Reeves et al., 2014).

- Pak and Hesse (1998) detailed the synthesis of penta-N-protected polyamide derivatives, highlighting the role of tert-butyl in selective deprotection and acylation (Pak & Hesse, 1998).

Catalysis and Reactions :

- Azizi et al. (2015) developed a process using tert-butyl hydroperoxide and Fe3O4@EDTA–Cu(II) nanoparticles for oxidative coupling of formamides, demonstrating the synthesis of enol carbamates (Azizi et al., 2015).

- Saberi and Poorsadeghi (2017) achieved the synthesis of enol carbamates through nickel-catalyzed oxidative coupling of formamides with 1,3-dicarbonyl compounds, using tert-butyl hydroperoxide at mild temperatures (Saberi & Poorsadeghi, 2017).

Materials Science and Sensory Applications :

- Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties and discovered their utility in forming organogels and as fluorescent materials for detecting acid vapors (Sun et al., 2015).

Organic Synthesis Building Blocks :

- Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).

Advanced Material Applications :

- Al-Muntasheri et al. (2007) investigated a polyacrylamide/tert-butyl acrylate-based gel for water shut-off treatments in high-temperature conditions, focusing on the rheological properties and kinetics of gelation reactions (Al-Muntasheri et al., 2007).

Novel Chemical Reactions and Syntheses :

- He et al. (2011) developed a method for direct amidation of azoles with formamides, utilizing tert-butyl perbenzoate under metal-free conditions (He et al., 2011).

Environmental Applications :

- Takeda et al. (2012) worked on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates using tert-butyl hypoiodite, highlighting an environmental application (Takeda et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTRPQLUJIILIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)